2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C24H21ClN2O5 and a molecular weight of 452.898 . This compound is known for its unique structure, which includes a methoxy group, a methylphenoxy group, and a chlorobenzoate group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-methylphenoxyacetic acid, which is then reacted with hydrazine to form the carbohydrazide intermediate. This intermediate is further reacted with 2-methoxy-4-formylphenyl 2-chlorobenzoate under specific conditions to yield the final product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carbohydrazonoyl moiety can be reduced to form an alcohol.
Substitution: The chlorine atom in the chlorobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-hydroxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate, while reduction of the carbonyl group can yield 2-methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzyl alcohol .
Scientific Research Applications
2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl acetate
Uniqueness
What sets 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable tool in scientific research .
Properties
CAS No. |
330594-14-4 |
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Molecular Formula |
C24H21ClN2O5 |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O5/c1-16-7-10-18(11-8-16)31-15-23(28)27-26-14-17-9-12-21(22(13-17)30-2)32-24(29)19-5-3-4-6-20(19)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
IXIUUWJSHDBMBH-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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